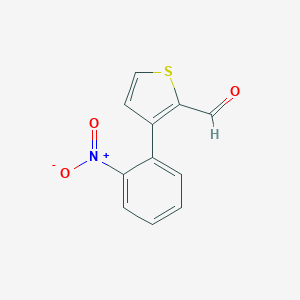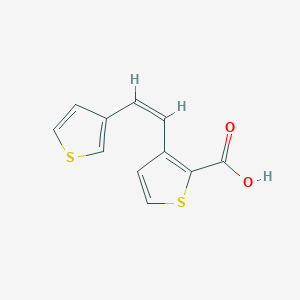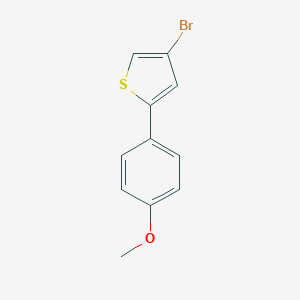![molecular formula C13H11ClO2S B428819 2-[2-(5-Chlorothiophen-2-yl)ethyl]benzoic acid](/img/structure/B428819.png)
2-[2-(5-Chlorothiophen-2-yl)ethyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(5-Chlorothiophen-2-yl)ethyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a chlorinated thiophene ring via an ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Chlorothiophen-2-yl)ethyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorothiophene-2-carboxylic acid and 2-bromoethylbenzoate.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The 5-chlorothiophene-2-carboxylic acid is first converted to its ethyl ester derivative. This intermediate is then subjected to a nucleophilic substitution reaction with 2-bromoethylbenzoate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(5-Chlorothiophen-2-yl)ethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorinated thiophene can be reduced to a thiophene without the chlorine substituent.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives without chlorine.
Substitution: Thiophene derivatives with various substituents replacing chlorine.
Wissenschaftliche Forschungsanwendungen
2-[2-(5-Chlorothiophen-2-yl)ethyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-[2-(5-Chlorothiophen-2-yl)ethyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(5-Chlorothiophen-2-yl)ethoxy]acetic acid
- Ethyl 2-(5-chlorothiophen-2-yl)acetate
Uniqueness
Compared to similar compounds, 2-[2-(5-Chlorothiophen-2-yl)ethyl]benzoic acid is unique due to its benzoic acid moiety, which can impart different chemical and biological properties. The presence of the benzoic acid group can influence the compound’s solubility, reactivity, and interaction with biological targets.
Eigenschaften
Molekularformel |
C13H11ClO2S |
|---|---|
Molekulargewicht |
266.74g/mol |
IUPAC-Name |
2-[2-(5-chlorothiophen-2-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C13H11ClO2S/c14-12-8-7-10(17-12)6-5-9-3-1-2-4-11(9)13(15)16/h1-4,7-8H,5-6H2,(H,15,16) |
InChI-Schlüssel |
RGGVCVBICZRLTQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCC2=CC=C(S2)Cl)C(=O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)CCC2=CC=C(S2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2-Chloro-3-thienyl)vinyl]-3-thiophenecarboxylic acid](/img/structure/B428736.png)

![Thieno[2,3-b][1]benzothiophene-2-carboxylic acid](/img/structure/B428742.png)
![3-Bromo-5-chloro-2-[2-(4-methyl-2-thienyl)vinyl]thiophene](/img/structure/B428745.png)
![2-Bromo-5-chloro-3-[2-(5-methyl-3-thienyl)vinyl]thiophene](/img/structure/B428747.png)

![4-[2-(2-Bromo-5-chloro-3-thienyl)vinyl]-2-thienyl methyl sulfide](/img/structure/B428749.png)
![4-[2-(5-Chloro-2-thienyl)vinyl]-2-methylthiophene](/img/structure/B428750.png)






